(1R)-10-Camphorsulfonamide
Overview
Description
(1R)-10-Camphorsulfonamide: is an organic compound derived from camphor, a bicyclic monoterpene. This compound is characterized by the presence of a sulfonamide group attached to the camphor skeleton. It is widely used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
References:
- Nauck, M. A., & D‘Alessio, D. A. (2022). Tirzepatide, a dual GIP/GLP-1 receptor co-agonist for the treatment of type 2 diabetes with unmatched effectiveness regarding glycemic control and body weight reduction. Cardiovascular Diabetology, 21(1), 169
- Verywell Health. (2024). What Are GLP-1 Receptor Agonists?
Preparation Methods
Synthetic Routes and Reaction Conditions: (1R)-10-Camphorsulfonamide can be synthesized through the reaction of camphor with chlorosulfonic acid, followed by the addition of ammonia. The reaction typically involves the following steps:
Chlorosulfonation: Camphor is reacted with chlorosulfonic acid to form camphorsulfonyl chloride.
Amination: The camphorsulfonyl chloride is then treated with ammonia to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1R)-10-Camphorsulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphorsulfonic acid.
Reduction: Reduction reactions can convert it back to camphor or other derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Camphorsulfonic acid.
Reduction: Camphor or camphor derivatives.
Substitution: Various substituted camphorsulfonamides.
Scientific Research Applications
(1R)-10-Camphorsulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to induce chirality in target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and specialty materials.
Comparison with Similar Compounds
(1S)-10-Camphorsulfonamide: The enantiomer of (1R)-10-Camphorsulfonamide, with similar chemical properties but different biological activities.
Camphorsulfonic acid: An oxidized form of this compound, used as a catalyst in organic synthesis.
Camphor: The parent compound, widely used in medicinal and industrial applications.
Uniqueness: this compound is unique due to its chiral nature and the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLUNABTQYDFJM-XVKPBYJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993457 | |
Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72597-34-3 | |
Record name | (1R)-10-Camphorsulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72597-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90993457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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